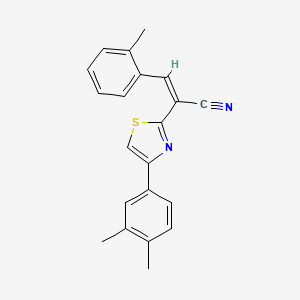
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic compound belonging to the thiazole class, characterized by its unique structural features, including a thiazole ring and an acrylonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The presence of the thiazole ring is significant as it is often associated with various biological activities. The structural features can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Heterocyclic structure known for its biological activity |
| Acrylonitrile Moiety | Contributes to chemical reactivity |
| Dimethylphenyl Group | Enhances interaction with biological targets |
| o-Tolyl Group | May influence solubility and reactivity |
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its efficacy against various cancer cell lines, suggesting that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
For instance, a study evaluating the cytotoxic effects of similar thiazole derivatives reported that modifications in the aromatic substituents significantly influenced their potency against cancer cells. The incorporation of electron-withdrawing groups at specific positions on the phenyl ring was found to enhance anticancer activity .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Its structural components may facilitate interactions with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. A systematic review of thiazole derivatives indicated that compounds with similar frameworks often exhibit anti-inflammatory properties due to their ability to modulate immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Substituent Effects : The presence of methyl and methoxy groups on the phenyl rings can significantly enhance bioactivity by improving binding affinity to biological targets.
- Positioning of Functional Groups : The effectiveness of similar compounds is often influenced by the spatial arrangement of substituents; for example, electron-withdrawing groups at ortho or para positions have been shown to increase potency against specific targets .
Case Studies
- Cytotoxicity Evaluation : In vitro assays demonstrated that thiazole derivatives with similar structures exhibited low cytotoxicity towards normal cells while effectively reducing viability in cancer cell lines such as HeLa and MCF-7. This suggests a favorable therapeutic index for further development .
- Mechanism Exploration : Studies utilizing molecular docking simulations indicated that this compound could interact with specific protein targets involved in cancer progression, providing insights into its potential mechanisms of action .
属性
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFCBWLAICPKF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














